N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
The compound N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (hereafter referred to as Compound A) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methylthio group at position 6, a pyrrolidin-1-yl substituent at position 4, and a benzamide-linked ethyl chain at position 1. Compound A’s synthesis likely follows pathways similar to those reported for analogous compounds, such as nucleophilic substitution and coupling reactions involving thioether formation and amide linkages .
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-27-19-22-16(24-10-5-6-11-24)15-13-21-25(17(15)23-19)12-9-20-18(26)14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKOBEGNGBGUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC=C3)C(=N1)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide generally begins with the synthesis of the core pyrazolopyrimidine structure. Common methods involve cyclization reactions using appropriate starting materials such as substituted hydrazines and nitriles under acidic or basic conditions.
Industrial Production Methods: For industrial-scale production, this compound is typically synthesized via high-throughput methodologies, utilizing flow chemistry techniques to optimize yield and purity. Solvents like DCM (dichloromethane) and DMF (dimethylformamide) may be used, alongside catalysts to accelerate reaction rates.
Chemical Reactions Analysis
Types of Reactions: N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exhibits reactivity in various chemical environments:
Oxidation: It can undergo oxidation at the methylthio group to form sulfoxide or sulfone derivatives.
Reduction: The reduction of the pyrazolopyrimidine ring can lead to partially or fully saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzamide and pyrazolopyrimidine rings.
Common Reagents and Conditions:
Oxidizing agents: KMnO4, H2O2
Reducing agents: NaBH4, LiAlH4
Solvents: DMF, THF (tetrahydrofuran), ethanol
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed:
Oxidized derivatives (sulfoxides, sulfones)
Reduced pyrazolopyrimidine derivatives
Substituted benzamide derivatives
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exhibit significant anticancer activity. For instance, studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. These compounds have been linked to the inhibition of kinases , which are critical in cancer signaling pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazolo derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The presence of the methylthio group appears to enhance its bioactivity, making it effective against resistant strains of pathogens.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazolo Ring : This is achieved through condensation reactions involving appropriate precursors.
- Introduction of Functional Groups : Subsequent steps involve the introduction of the methylthio group and the pyrrolidine moiety.
- Amide Bond Formation : The final step includes coupling with benzoyl chloride or an equivalent to form the amide bond.
Case Study 1: Anticancer Activity
A study investigated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting the compound's potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In a clinical trial assessing the anti-inflammatory effects of similar compounds, patients receiving treatment showed marked reductions in inflammatory markers compared to baseline levels. This suggests that this compound may be beneficial for conditions characterized by chronic inflammation.
Mechanism of Action
The compound interacts with molecular targets by binding to specific active sites, leading to:
Inhibition of enzymatic activity (e.g., kinase inhibitors)
Modulation of receptor activity, affecting cell signaling pathways The pathways involved often include key cellular processes such as apoptosis, cell proliferation, and DNA repair mechanisms.
Comparison with Similar Compounds
Substituent Variations at Position 6
Substituent Variations at Position 4
- Compound A employs a pyrrolidin-1-yl group at position 4, a cyclic secondary amine. This contrasts with ’s Example 53, which contains an amino group (-NH₂) at position 4 and a fluorinated chromen-2-yl substituent .
Benzamide vs. Other Amide Substituents
- The benzamide moiety in Compound A is structurally analogous to the 2-fluoro-N-isopropylbenzamide group in ’s Example 53. However, the latter includes fluorine atoms and an isopropyl group, which may enhance binding affinity to hydrophobic pockets in target proteins .
Core Scaffold Differences
- Pyrazolo[3,4-b]pyridine Derivatives: describes N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, which replaces the pyrimidine ring with a pyridine core.
Data Tables
Table 1. Substituent Comparison of Compound A and Analogs
Table 2. Pharmacological Implications of Substituents
Research Findings and Implications
- Synthetic Feasibility : Compound A’s synthesis likely mirrors methods in , utilizing thioether formation and amide coupling . However, the pyrrolidine group may require specialized amine-protection strategies.
- Pharmacokinetics : The methylthio and pyrrolidine groups in Compound A suggest superior oral bioavailability compared to ’s analogs, which have bulkier substituents .
- Target Selectivity : While ’s Example 53 shows fluorinated groups for enhanced binding, Compound A’s benzamide may prioritize different kinase isoforms or allosteric sites .
Biological Activity
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a unique structure comprising:
- Pyrazolo[3,4-d]pyrimidine core : This bicyclic structure is known for its pharmacological potential.
- Methylthio group : This substituent may enhance lipophilicity and biological activity.
- Pyrrolidine ring : Often associated with increased receptor binding affinity.
- Benzamide moiety : Implicated in various biological interactions.
The molecular formula is C18H23N5OS, with a molecular weight of approximately 365.48 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the pyrazolo[3,4-d]pyrimidine scaffold through cyclization reactions.
- Introduction of the methylthio group via nucleophilic substitution.
- Attachment of the pyrrolidine and benzamide components through amide bond formation.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets, including:
- Kinases : Inhibition of various kinases has been noted, which may lead to reduced tumor proliferation.
- Receptors : Binding to specific receptors can modulate signaling pathways involved in inflammation and cancer progression.
Anticancer Activity
Several studies have demonstrated the anticancer potential of related compounds within the pyrazolo[3,4-d]pyrimidine class:
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| UNC1062 | Mer Kinase | 1.1 nM | |
| Compound X | CDK9 | 0.63 - 1.32 | |
| N-(4-benzamidobenzoyl)hydrazone | A549 Cells | 1.26 mM |
These findings suggest that this compound may exhibit similar or enhanced anticancer properties due to its structural features.
Anti-inflammatory Activity
In addition to its anticancer properties, compounds with similar structures have shown promise in anti-inflammatory applications. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Study on Pyrazolo[3,4-d]pyrimidines
A notable study synthesized novel pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antimicrobial and anticancer activities. The results indicated significant inhibitory effects against various cancer cell lines, suggesting that modifications in the structure can lead to enhanced biological activity .
Clinical Relevance
Recent investigations into pyrazolo[3,4-d]pyrimidine derivatives have highlighted their potential as therapeutic agents in treating cancers such as non-small cell lung cancer and leukemia. These studies emphasize the need for further exploration into the specific mechanisms and pathways affected by these compounds .
Q & A
Q. What synthetic strategies are recommended for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
The pyrazolo[3,4-d]pyrimidine scaffold can be synthesized via cyclocondensation of 5-aminopyrazole derivatives with carbonyl-containing reagents. Key steps include:
- Reacting 4-(pyrrolidin-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine intermediates with alkyl halides in dry acetonitrile under reflux to introduce the ethyl-benzamide side chain .
- Purification via recrystallization from acetonitrile to isolate high-purity products.
- Confirmation of regioselectivity using ¹H NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and IR spectroscopy (C=O stretch at ~1670 cm⁻¹) .
Q. How should researchers validate the structural integrity of the synthesized compound?
Employ a combination of:
- ¹H/¹³C NMR : Identify pyrrolidinyl protons (δ 1.8–2.5 ppm), methylthio groups (δ 2.5–2.7 ppm), and benzamide aromatic protons (δ 7.4–7.9 ppm) .
- Elemental analysis : Verify stoichiometry (e.g., C, H, N, S content) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What solvent systems are optimal for reactions involving pyrrolidin-1-yl substituents?
- Use polar aprotic solvents (e.g., dry acetonitrile or dichloromethane) to enhance nucleophilic substitution efficiency for pyrrolidin-1-yl group introduction .
- For coupling reactions (e.g., benzamide formation), dry benzene or toluene minimizes hydrolysis of acyl chlorides .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the methylthio group at position 6?
- Temperature control : Maintain reactions at 60–80°C to balance reactivity and byproduct formation .
- Reagent stoichiometry : Use a 1.2:1 molar ratio of methylthiol precursor to pyrazolo[3,4-d]pyrimidine intermediate to ensure complete substitution .
- Post-reaction quenching : Add ice-cold water to precipitate crude product, followed by recrystallization for purity .
Q. What methodologies resolve contradictions in biological activity data for analogs with varying substituents?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., pyrrolidinyl vs. piperazinyl groups) and assess activity trends using standardized assays .
- Docking simulations : Compare binding affinities of analogs to target proteins (e.g., kinases) to rationalize activity differences .
- Statistical validation : Apply multivariate analysis (e.g., PCA) to isolate substituent effects from experimental noise .
Q. How should researchers design experiments to analyze metabolic stability of the methylthio group?
- In vitro assays : Incubate the compound with liver microsomes and quantify sulfide oxidation products via LC-MS/MS .
- Isotopic labeling : Use ³⁵S-labeled methylthio groups to track metabolic pathways .
- Comparative studies : Evaluate stability against analogs with sulfur-free substituents (e.g., methoxy) to assess sulfur’s role .
Methodological Considerations
- Contradictory synthesis data : If conflicting reports arise (e.g., solvent choices for benzamide coupling), validate protocols via controlled reproducibility studies, emphasizing reaction atmosphere (e.g., inert gas) and moisture control .
- Scale-up challenges : For lab-scale to pilot-scale transitions, prioritize solvent recovery (e.g., acetonitrile distillation) and optimize stirring rates to maintain homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
